

# In-Depth Technical Guide: 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

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## Compound of Interest

Compound Name: 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

Cat. No.: B1295243

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CAS Number: 711-38-6

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological context of **2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone**. The information is intended for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone** is an aromatic ketone characterized by a trifluoromethyl group, which can significantly influence its chemical reactivity and biological interactions.<sup>[1][2]</sup> Its known physicochemical properties are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	711-38-6	[1]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>2</sub>	[1]
Molecular Weight	204.15 g/mol	[1]
Appearance	Colorless or light yellow liquid or solid	[3]
Melting Point	~35-36 °C	[3]
Boiling Point	~205-208 °C	[3]
Density	1.32 g/cm <sup>3</sup>	[2]
Flash Point	94.6 °C	[2]
Refractive Index	1.45	[2]
Solubility	Soluble in most organic solvents (e.g., alcohol, ether)	[3]
XLogP3	2.9	[2]

## Synthesis Protocol

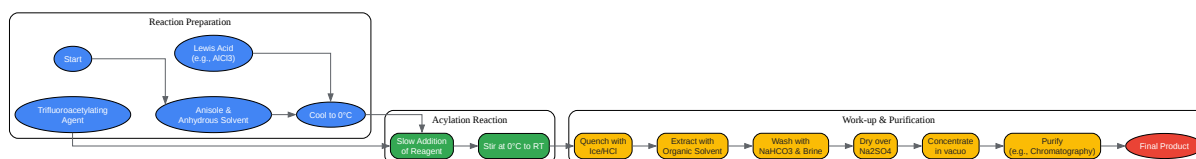
The synthesis of **2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone** can be achieved through the Friedel-Crafts acylation of anisole with a trifluoroacetylating agent. A general experimental protocol is outlined below.

### Materials:

- Anisole (4-methoxybenzene)
- Trifluoroacetic anhydride or Trifluoroacetyl chloride
- A Lewis acid catalyst (e.g., Aluminum chloride, Zinc chloride)
- Anhydrous, non-polar solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

- Hydrochloric acid (aqueous solution)
- Sodium bicarbonate (aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ice

## Experimental Workflow Diagram:



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Caption: General workflow for the synthesis of **2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone**.

## Procedure:

- **Reaction Setup:** In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anisole in an anhydrous solvent. Cool the mixture to 0 °C in an ice bath.
- **Catalyst Addition:** To the cooled solution, slowly add the Lewis acid catalyst in portions, ensuring the temperature remains low.

- **Acylation:** Add the trifluoroacetylating agent dropwise to the stirred reaction mixture. Maintain the temperature at 0 °C during the addition.
- **Reaction Progression:** After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, or until reaction completion is indicated by a suitable monitoring technique (e.g., TLC, GC-MS).
- **Quenching:** Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to decompose the catalyst.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
- **Washing:** Wash the combined organic layers sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
- **Purification:** The crude product can be purified by techniques such as column chromatography or distillation to yield the final product.

## Biological Activity and Signaling Pathways

As of the date of this document, there is a notable absence of published, in-depth studies specifically detailing the biological activity, experimental protocols for biological assays, or the signaling pathway modulation of **2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone**. The compound is commercially available for research purposes, suggesting its use in screening libraries or as a synthetic intermediate.<sup>[1]</sup>

However, the broader classes of acetophenone and trifluoromethyl-containing compounds have been the subject of extensive biological research. Structurally related molecules have demonstrated a range of activities, which may provide a speculative context for the potential applications of **2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone**.

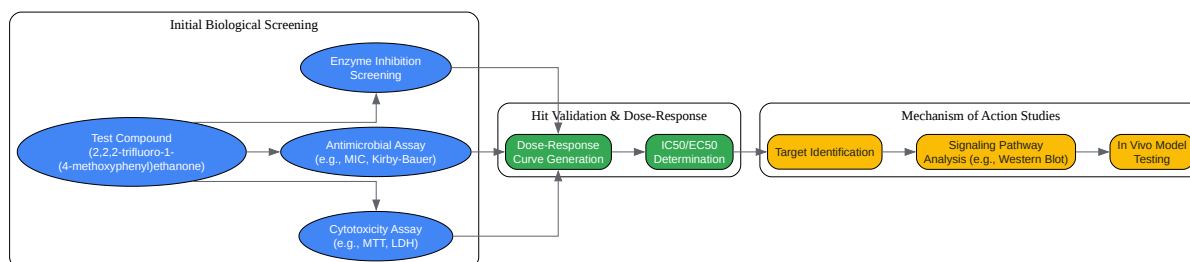
- **Antimicrobial and Antifungal Activity:** Various trifluoroacetophenone derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties.<sup>[4]</sup> These

compounds have shown inhibitory effects against pathogens like *Candida albicans*, *Staphylococcus aureus*, and *Pseudomonas aeruginosa*.<sup>[4]</sup>

- **Anti-inflammatory and Analgesic Properties:** The 4-methoxyacetophenone scaffold is a component of several compounds investigated for their anti-inflammatory and analgesic effects.<sup>[5]</sup>
- **Cytotoxic and Anticancer Potential:** Some acetophenone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.<sup>[4]</sup> The introduction of a trifluoromethyl group can, in some cases, enhance the anticancer activity of a molecule.
- **Enzyme Inhibition:** The trifluoromethyl ketone moiety is a known pharmacophore that can act as a potent inhibitor of various enzymes, particularly proteases and esterases, by forming a stable hemiacetal or hemiketal with active site serine or cysteine residues.

Given the lack of direct evidence, any investigation into the biological effects of **2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone** would be exploratory. A logical starting point would involve a broad-based screening approach.

## Hypothetical Experimental Workflow for Biological Screening:



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Caption: A hypothetical workflow for the initial biological evaluation of **2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone**.

## Conclusion

**2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone** is a well-characterized chemical compound with established physicochemical properties and a straightforward synthetic route. While it is primarily utilized as a synthetic intermediate, its structural features, particularly the trifluoromethyl ketone and methoxyphenyl moieties, suggest a potential for biological activity. Currently, there is a significant gap in the scientific literature regarding its specific biological effects and mechanisms of action. The information provided herein on related compounds may serve as a foundation for future research endeavors to explore the pharmacological potential of this molecule. Further investigation through systematic screening and mechanistic studies is warranted to elucidate any therapeutic or biological relevance.

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